molecular formula C11H15N3O4 B3160980 N-(sec-butyl)-4-methyl-2,6-dinitroaniline CAS No. 866157-52-0

N-(sec-butyl)-4-methyl-2,6-dinitroaniline

Cat. No. B3160980
CAS RN: 866157-52-0
M. Wt: 253.25 g/mol
InChI Key: FRTZHUYOLKQDSU-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-4-methyl-2,6-dinitroaniline” is a complex organic compound. It contains a sec-butyl group, a methyl group, and two nitro groups attached to an aniline base .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the sec-butyl, methyl, and nitro groups on the aniline ring . The exact structure would depend on the specific locations of these groups.


Chemical Reactions Analysis

The reactivity of “N-(sec-butyl)-4-methyl-2,6-dinitroaniline” would be influenced by the presence of the nitro groups, the sec-butyl group, and the methyl group . The nitro groups are electron-withdrawing, which would affect the electron density of the aniline ring and thus its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(sec-butyl)-4-methyl-2,6-dinitroaniline” would be influenced by its molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would all play a role.

Mechanism of Action

Target of Action

It is known that the sec-butyl group in organic chemistry is a four-carbon alkyl radical or substituent group . This group can interact with various biological targets, influencing the compound’s overall activity.

Mode of Action

The exact mode of action of N-(sec-butyl)-4-methyl-2,6-dinitroaniline is not well-documentedIt is known that the sec-butyl group can connect in two ways, giving rise to two “-butyl” groups . This structural flexibility may influence the compound’s interaction with its targets.

Biochemical Pathways

It is known that butyl groups can be involved in various biochemical reactions

Safety and Hazards

As with any chemical compound, “N-(sec-butyl)-4-methyl-2,6-dinitroaniline” should be handled with care. Depending on its specific properties, it could pose various safety hazards .

Future Directions

The future research directions for “N-(sec-butyl)-4-methyl-2,6-dinitroaniline” would depend on its potential applications . It could be of interest in various fields, including medicinal chemistry, materials science, and environmental science.

properties

IUPAC Name

N-butan-2-yl-4-methyl-2,6-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-4-8(3)12-11-9(13(15)16)5-7(2)6-10(11)14(17)18/h5-6,8,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTZHUYOLKQDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230309
Record name 4-Methyl-N-(1-methylpropyl)-2,6-dinitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-4-methyl-2,6-dinitroaniline

CAS RN

866157-52-0
Record name 4-Methyl-N-(1-methylpropyl)-2,6-dinitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866157-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-(1-methylpropyl)-2,6-dinitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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